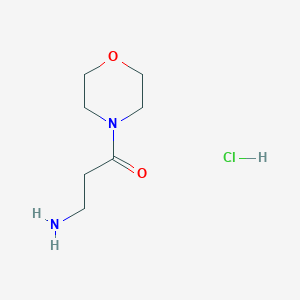

3-Amino-1-morpholinopropan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-morpholin-4-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-2-1-7(10)9-3-5-11-6-4-9;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAZCOQCSUZPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585849 | |

| Record name | 3-Amino-1-(morpholin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-90-8 | |

| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-(morpholin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(morpholin-4-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-1-morpholinopropan-1-one hydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of 3-Amino-1-morpholinopropan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of significant interest in pharmaceutical development, primarily serving as a versatile intermediate in the synthesis of complex drug candidates.[1] Its chemical structure, featuring both a primary aliphatic amine and a tertiary morpholine amine, imparts distinct basic properties that are fundamental to its reactivity, solubility, and handling. As an amine-containing pharmaceutical intermediate, it is typically supplied as a hydrochloride salt to enhance stability and aqueous solubility.[2] A comprehensive understanding of its basicity, characterized by its pKa values, is paramount for professionals in process chemistry, formulation science, and analytical development. This guide provides a detailed examination of the structural factors governing its basicity, outlines rigorous experimental protocols for its characterization, and discusses the critical implications of these properties within the drug development lifecycle.

Molecular Structure and its Influence on Basicity

The basic character of 3-Amino-1-morpholinopropan-1-one is dictated by the presence of two nitrogen atoms, each with a lone pair of electrons available for protonation: the primary amine (-NH₂) and the tertiary amine within the morpholine ring.

-

Primary Amine (N₁): This nitrogen is part of an aminopropyl chain. Its basicity is primarily influenced by the alkyl group, which is electron-donating. However, the presence of the carbonyl group at the β-position introduces a moderate electron-withdrawing effect, which slightly decreases its basicity compared to a simple alkylamine.

-

Morpholine Nitrogen (N₂): The basicity of this tertiary amine is significantly attenuated by the presence of the ether oxygen atom within the morpholine ring.[3] Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma bonds of the ring, reducing the electron density on the nitrogen atom.[4] This makes the lone pair on the morpholine nitrogen less available for protonation compared to structurally similar amines like piperidine.[3]

Consequently, the primary amine (N₁) is expected to be the more basic center in the molecule. When titrated with a strong acid, this primary amine will be protonated first. The compound is supplied as a hydrochloride salt, meaning one of the nitrogen centers—most likely the more basic primary amine—is already protonated.

Experimental Protocols for Characterizing Basic Properties

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining the pKa values of ionizable compounds. [5]The principle involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base) is added incrementally. The resulting titration curve reveals inflection points corresponding to the neutralization of each acidic proton.

Causality Behind Experimental Choices:

-

Analyte Form: The hydrochloride salt is used directly, as it dissolves readily and provides two distinct acidic protons (the proton from HCl and the proton on the second amine) to be titrated.

-

Titrant: Sodium hydroxide (NaOH) is a strong base, ensuring a sharp and clear titration curve. Its concentration must be accurately standardized.

-

Solvent: A co-solvent system like ethanol-water may be used if solubility of the free base becomes an issue at higher pH values, though this compound is reportedly water-soluble. [1][6]* Inert Atmosphere: Titrating under an inert gas (N₂ or Ar) is crucial to prevent the absorption of atmospheric CO₂, which forms carbonic acid and can interfere with the accurate detection of endpoints.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M NaOH and ensure it is protected from atmospheric CO₂.

-

Prepare CO₂-free deionized water by boiling for 15 minutes and cooling under a nitrogen atmosphere.

-

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment (e.g., 25 °C).

-

Sample Preparation: Accurately weigh an appropriate amount of this compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water in a jacketed beaker to maintain constant temperature.

-

Titration Procedure:

-

Begin stirring the solution gently under a stream of nitrogen.

-

Record the initial pH.

-

Add the standardized NaOH solution in small, precise increments using a calibrated burette or auto-titrator.

-

After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Determine the equivalence points (the points of steepest slope). This is most accurately done by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peaks in the derivative plot correspond to the equivalence points.

-

The pKa value for each basic center is equal to the pH at the midpoint between equivalence points (i.e., at the half-equivalence volume).

-

Protocol: Spectroscopic Confirmation

Spectroscopic methods are used to confirm the identity of the amine salt and provide qualitative information about its protonation state.

-

Infrared (IR) Spectroscopy:

-

Principle: Amine salts exhibit characteristic absorption bands that are distinct from the free amine. The protonation of an amine nitrogen to form an ammonium ion (e.g., R-NH₃⁺ or R₂NH⁺) results in a very broad and strong absorption band, typically in the 2400-3200 cm⁻¹ region, due to N-H⁺ stretching vibrations. [2] * Methodology: Acquire an IR spectrum of the solid hydrochloride salt using an ATR-FTIR spectrometer. The presence of the broad N-H⁺ stretching envelope confirms the salt form. [2]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Principle: The chemical shifts of protons adjacent to the nitrogen atoms are sensitive to the protonation state. Upon protonation, the deshielding effect of the positive charge causes the α-protons to shift downfield (to a higher ppm value).

-

Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Comparing the spectrum of the hydrochloride salt to that of the free base (if available) will show a downfield shift for the protons on the carbons adjacent to the protonated nitrogen, confirming the site of protonation.

-

Implications in a Research and Drug Development Context

-

Salt Form Selection: The basicity of the amine groups dictates which acids can be used to form stable, crystalline salts with desirable properties (e.g., solubility, non-hygroscopicity). Understanding the pKa is the first step in a salt screening program.

-

Pharmacokinetics (ADME): The pKa values, in conjunction with the Henderson-Hasselbalch equation, allow prediction of the ionization state in different physiological compartments. This is crucial for modeling drug absorption, as the neutral form is more likely to passively diffuse across the gut wall, and for predicting distribution into tissues and crossing the blood-brain barrier. The morpholine moiety is often incorporated specifically to modulate PK/PD properties and improve brain permeability. [7]* Analytical Method Development: In reverse-phase HPLC, the retention time of basic compounds is highly dependent on the pH of the mobile phase. By adjusting the mobile phase pH relative to the pKa values, chromatographers can control the analyte's charge and achieve optimal separation and peak shape.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards: The compound is listed as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory gloves, and a lab coat when handling the material. [1]* Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

This compound is a key pharmaceutical building block whose utility is fundamentally linked to its basic properties. The molecule possesses two distinct basic centers, with the primary amine being more basic than the sterically and electronically influenced morpholine nitrogen. A thorough characterization of the pKa values through robust methods like potentiometric titration is not merely an academic exercise but a critical necessity for informed decision-making in drug development. This data underpins successful formulation design, predictable pharmacokinetic behavior, and the development of reliable analytical methods, ultimately enabling the efficient progression of new chemical entities from the laboratory to the clinic.

References

- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction. ChemBK. [Link]

- How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Chemistry Stack Exchange. [Link]

- Identifying Amines: Principles and Practical Methods.

- Morpholine - Wikipedia. Wikipedia. [Link]

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Chemical analysis in amine system oper

- An updated review on morpholine derivatives with their pharmacological actions.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Detailed procedure for calcul

Sources

- 1. chembk.com [chembk.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8), a versatile morpholine-containing building block with significant applications in pharmaceutical research and development. This document delves into its chemical identity, physicochemical properties, synthesis, and characterization. Furthermore, it explores its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), supported by established synthetic protocols and safety guidelines for laboratory handling.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. Its incorporation into a molecule can improve aqueous solubility, modulate lipophilicity, and introduce a basic center, all of which are critical parameters influencing a drug's pharmacokinetic and pharmacodynamic profile. This compound emerges as a valuable synthon, offering a reactive handle for the introduction of the morpholine moiety and a primary amine for further chemical elaboration. This guide will serve as a detailed resource for researchers looking to leverage the unique properties of this compound in their drug discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid.[1] It is soluble in water and alcohols, with limited solubility in non-polar solvents.[1]

| Property | Value | Source |

| CAS Number | 173336-90-8 | N/A |

| Molecular Formula | C₇H₁₅ClN₂O₂ | N/A |

| Molecular Weight | 194.66 g/mol | N/A |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 175-180 °C | [1] |

| Solubility | Soluble in water and alcohol | [1] |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through a multi-step process. While various routes may exist, a common strategy involves the reaction of morpholine with a suitable three-carbon electrophile, followed by amination and salt formation.

Synthetic Pathway Overview

A plausible synthetic route involves the following key transformations:

Caption: A general synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a generalized representation based on common organic synthesis methodologies and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 3-Morpholinopropionamide

-

To a solution of morpholine (1.0 eq) in a suitable solvent such as ethanol, add acrylamide (1.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Hofmann Rearrangement to 3-Amino-1-morpholinopropan-1-one

-

In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water.

-

Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.

-

In a separate flask, dissolve the 3-morpholinopropionamide (1.0 eq) in cold water.

-

Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours.

-

The reaction is then cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-Amino-1-morpholinopropan-1-one in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Characterization

The structural confirmation of the synthesized compound is crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.5-3.8 ppm and 2.4-2.6 ppm. The methylene protons of the propanone backbone will appear as triplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the carbons of the morpholine ring, and the carbons of the propanone chain.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₇H₁₄N₂O₂) would be around m/z 158.11.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C-O-C stretching of the morpholine ring.

Applications in Drug Discovery and Development

This compound serves as a key building block for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive sites: the primary amine and the morpholine nitrogen.

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The primary amino group can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination to build more complex molecular architectures. The morpholine moiety often imparts favorable pharmacokinetic properties to the final drug molecule. While specific examples in publicly available literature are limited, its structural motifs are found in compounds explored for various therapeutic areas.

Conceptual Application in API Synthesis

The following diagram illustrates a conceptual workflow of how this compound can be utilized in a drug discovery pipeline.

Caption: Conceptual workflow for the utilization of this compound in API synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data for structurally related aminoketone hydrochlorides, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[2]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the desirable properties imparted by the morpholine scaffold, makes it an attractive starting material for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, potential applications, and essential safety information to facilitate its effective and safe use in the laboratory.

References

- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.

Sources

3-Amino-1-morpholinopropan-1-one hydrochloride chemical structure

An In-depth Technical Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth procedural logic, field-proven insights, and a framework for its synthesis, analysis, and application.

Core Chemical Identity and Physicochemical Profile

This compound is a synthetic organic compound notable for its utility as a chemical building block. Its structure incorporates a morpholine amide and a primary aminopropane tail, making it a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it a convenient solid for laboratory use.

The molecule's identity is defined by the following key identifiers:

A summary of its essential physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 194.66 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 175-180 °C | [1] |

| Boiling Point | 326.8 °C at 760 mmHg | [1][2] |

| Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [1] |

| Storage | Sealed in a dry, well-ventilated place at room temperature. | [1] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general pathway involves the construction of the carbon backbone followed by amination and salt formation.[1]

Synthetic Pathway Rationale

The described synthesis leverages common and well-understood organic transformations.[1] The initial reaction of morpholine with an appropriate three-carbon electrophile establishes the core morpholine-propanone structure. Subsequent functional group interconversions transform a nitrile or ester into a primary amine. The final step involves protonation with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which facilitates isolation and purification.

Detailed Laboratory Protocol: A Four-Step Synthesis

This protocol is based on a common synthetic route described for the compound.[1]

Step 1: Synthesis of 3-Morpholinepropionate

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine morpholine and an equimolar amount of ethyl cyanoacetate in a suitable solvent like ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, remove the solvent under reduced pressure. The resulting crude 3-morpholinepropionate can be used in the next step, or purified by vacuum distillation if necessary.

-

Causality: This step utilizes the nucleophilicity of the morpholine nitrogen to displace the cyano group, forming the C-N bond essential for the final structure.

-

Step 2: Amidation to 3-Morpholinepropionamide

-

Setup: Combine the crude 3-morpholinepropionate with an excess of formamide.

-

Reaction: Heat the mixture gently (e.g., 100-120 °C) for 2-3 hours.

-

Workup: Cool the reaction mixture and pour it into cold water to precipitate the amide product. Filter the solid, wash with cold water, and dry.

-

Causality: Formamide serves as the nitrogen source to convert the ester into the corresponding primary amide.

-

Step 3: Hofmann Rearrangement or Similar Amination

-

Setup: Dissolve the 3-morpholinepropionamide in an appropriate solvent.

-

Reaction: Treat the solution with a reagent system suitable for a Hofmann rearrangement (e.g., bromine and sodium hydroxide) or an alternative amination protocol to convert the amide to a primary amine. This reaction is often exothermic and requires careful temperature control.

-

Workup: After the reaction is complete, perform an extractive workup to isolate the free base, 3-amino-1-morpholinopropan-1-one.

-

Causality: This critical step shortens the carbon chain by one unit while introducing the primary amino group.

-

Step 4: Hydrochloride Salt Formation

-

Setup: Dissolve the crude free base from the previous step in a suitable solvent like isopropanol or diethyl ether.

-

Reaction: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Filter the white solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

-

Causality: The acidic workup protonates the basic primary amine, forming a stable, non-hygroscopic crystalline solid that is easily handled and purified.

-

Purification and Characterization Workflow

Ensuring the identity and purity of the final compound is paramount. A self-validating workflow integrates purification with subsequent analytical confirmation.

Caption: Workflow for the purification and analytical validation of the final product.

Analytical Methodologies

Robust analytical methods are crucial for quality control and for tracking the compound in experimental systems.

High-Performance Liquid Chromatography (HPLC)

Due to its polar and basic nature, a reversed-phase HPLC method is recommended, potentially with specific mobile phase modifiers to ensure good peak shape.

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: C18, base-deactivated, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.

-

Expertise Note: The amino group can interact with residual silanols on the column, causing peak tailing. The use of a low concentration of an ion-pairing agent like TFA in the mobile phase masks these interactions by protonating the amine and providing a counter-ion, leading to improved peak symmetry.[3]

-

Spectroscopic Profile

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be predicted from the chemical structure.

-

¹H NMR: Protons on the carbon adjacent to the primary amine (now an ammonium salt) would appear as a triplet. The protons alpha to the carbonyl group would also be a triplet. The morpholine ring would show two distinct multiplets corresponding to the protons adjacent to the oxygen and the nitrogen.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~170 ppm), the two unique carbons of the morpholine ring, and the three carbons of the propane chain.

-

FT-IR: Key stretches would include a broad N-H stretch for the ammonium group, a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹), and C-O-C stretches from the morpholine ether linkage.

-

Mass Spectrometry: The mass spectrum would show the molecular ion for the free base (C₇H₁₄N₂O₂) at m/z 158.11.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate.

-

Pharmaceutical Intermediate: It is cited as a building block for synthesizing various drugs, including potential anti-cancer agents and antidepressants.[1] Its structure provides a key scaffold: the primary amine allows for the introduction of diverse functional groups through amidation or reductive amination, while the morpholine moiety can influence solubility, metabolic stability, and target binding.

-

Organic Synthesis Reagent: Beyond its role as a scaffold, it can be used as a condensing agent or catalyst in certain reactions, leveraging the basicity of the morpholine nitrogen and the nucleophilicity of the primary amine.[1] For example, it could be a precursor for synthesizing ligands for metal catalysis or for building more complex heterocyclic systems.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

GHS Hazard Information

The compound is classified as hazardous.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[1]

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [4][5] |

| Eye Damage | H318 | Causes serious eye damage. | [5] |

| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. |

Recommended Handling and First Aid

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[1][6]

-

Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

References

- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. (2024). ChemBK. [Link]

- Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. (n.d.). PrepChem. [Link]

- 3-Amino-1-propanol hydrochloride | C3H10ClNO | CID 3014826 - PubChem. (n.d.). PubChem. [Link]

- 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE - precisionFDA. (n.d.). precisionFDA. [Link]

- 3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride | C11H16ClNO2S | CID 3022656 - PubChem. (n.d.). PubChem. [Link]

- 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride | C3H5ClF3NO - PubChem. (n.d.). PubChem. [Link]

- 3-amino-1-propanol, 156-87-6 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

- 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem. (n.d.). PubChem. [Link]

- 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum - Univar Solutions. (n.d.). Univar Solutions. [Link]

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents. (2004).

- 1-Propanol, 3-amino- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

- Analytical methods for amino acid determination in organisms - PubMed. (2020). PubMed. [Link]

- 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE - precisionFDA. (n.d.). precisionFDA. [Link]

- 3-Amino-1-propanol Dealer and Distributor - Multichem. (n.d.). Multichem. [Link]

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). - ResearchGate. (n.d.).

- Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (2025).

- 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem. (n.d.). PubChem. [Link]

- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents. (n.d.).

- (PDF) Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects: (+)-HA-966 is a Selective Glycine/N- Methyl-D-Aspartate Receptor Antagonist, But (-)-HA-966 is a Potent ??-Butyrolactone - ResearchGate. (n.d.).

Sources

An In-Depth Technical Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8), a key intermediate in contemporary pharmaceutical synthesis. This document delves into its fundamental physicochemical properties, outlines a detailed synthetic protocol rooted in the principles of the Mannich reaction, and explores its critical role in the manufacturing of the anticoagulant drug Rivaroxaban. Furthermore, this guide presents a validated analytical methodology for quality control and discusses the essential safety and handling protocols, offering a holistic resource for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Morpholine-Containing Intermediates

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and modulate pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. This compound has emerged as a crucial building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its bifunctional nature, possessing both a reactive amine and a morpholine core, makes it a versatile synthon for the construction of novel therapeutics. This guide will elucidate the key technical aspects of this valuable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅ClN₂O₂ | |

| Molecular Weight | 194.66 g/mol | [2] |

| CAS Number | 173336-90-8 | [2] |

| Appearance | White crystalline solid | |

| Melting Point | Approximately 175-180 °C | |

| Boiling Point | 326.8 °C at 760 mmHg | [3] |

| Solubility | Soluble in water and alcohol | |

| InChI Key | KRAZCOQCSUZPPO-UHFFFAOYSA-N | [3] |

| SMILES | C1COCCN1C(=O)CCN.Cl | [3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a Mannich reaction , a classic three-component condensation.[4] This reaction involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound with an acidic proton, in this case, a ketone.[5]

The Mannich Reaction: A Fundamental C-C Bond Forming Reaction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of a carbon acid.[4] The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound.[4]

Caption: General mechanism of the Mannich reaction.

Step-by-Step Synthesis Protocol

The following protocol outlines a general laboratory-scale synthesis of this compound.

Materials:

-

Morpholine

-

Paraformaldehyde

-

Acetone

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Diethyl ether

Procedure:

-

Iminium Ion Precursor Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) in ethanol.

-

Reaction Initiation: Add paraformaldehyde (1.1 eq) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid (1.0 eq) dropwise to the stirred mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

-

Addition of the Carbonyl Component: Add acetone (1.5 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Causality Behind Experimental Choices:

-

Paraformaldehyde: A stable source of formaldehyde, which is a gas at room temperature.

-

Hydrochloric Acid: Acts as a catalyst for the formation of the iminium ion and also forms the hydrochloride salt of the final product, which aids in its precipitation and stability.

-

Ethanol: A suitable solvent that dissolves the reactants and facilitates the reaction.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Washing with Diethyl Ether: Removes non-polar impurities, as the hydrochloride salt is insoluble in ether.

Application in Pharmaceutical Synthesis: The Case of Rivaroxaban

This compound is a pivotal intermediate in the synthesis of Rivaroxaban , a direct factor Xa inhibitor used as an anticoagulant.[6][7] The synthesis of Rivaroxaban involves the coupling of this morpholine-containing fragment with other key intermediates.

Caption: Simplified workflow for Rivaroxaban synthesis.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method provides a self-validating system for quality control.

Chromatographic Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Rationale for Method Parameters:

-

C18 Column: Provides good retention and separation for moderately polar compounds.

-

Gradient Elution: Allows for the efficient elution of the main compound while also separating potential impurities with different polarities.

-

Phosphate Buffer: Controls the pH of the mobile phase, which is crucial for the consistent ionization state and retention of the amine.

-

UV Detection at 210 nm: The carbonyl group in the molecule provides sufficient UV absorbance at this wavelength.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: The compound is expected to be an irritant. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, with its importance underscored by its role in the production of Rivaroxaban. A thorough understanding of its properties, synthesis via the Mannich reaction, and appropriate analytical and safety protocols is essential for its effective and safe utilization in research and drug development. This guide provides a foundational resource for scientists and professionals working with this key building block.

References

- Evo-Tech Inc. (n.d.). This compound.

- ChemBK. (2024, April 9). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.

- Yierde Chem. (n.d.). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL (CAS 173336-90-8).

- Hunan Normal University. (2012). Method for synthesizing rivaroxaban. CN102786516A. Google Patents.

- Organic Chemistry Portal. (n.d.). Mannich Reaction.

- Wikipedia. (n.d.). Mannich reaction.

- Xu, X., Li, C., & Zhang, X. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. [Link]

- Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.

- Almirall, S.A. (2011). Process for the preparation of rivaroxaban and intermediates thereof. WO2011080341A1. Google Patents.

- Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review.

- Chemi S.p.A. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof. WO2015198259A1. Google Patents.

- Galla, L. (2015). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University.

- Hunan University of Chinese Medicine. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. CN105181861A. Google Patents.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Chinese Journal of Pharmaceuticals. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.

- Zhejiang University of Technology. (2016). The HPLC analytical approach of 3-amino piperidine. CN104034814B. Google Patents.

- Podolska, M., Kulik, A., Białecka, W., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 68(5), 709–715.

Sources

- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 2. Buy this compound (EVT-353293) | 173336-90-8 [evitachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. Mannich Reaction [organic-chemistry.org]

- 6. WO2011080341A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]

- 7. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

3-Amino-1-morpholinopropan-1-one hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 3-Amino-1-morpholinopropan-1-one hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory and development setting.

Introduction and Chemical Identity

This compound, with the CAS Number 173336-90-8, is a morpholine derivative that serves as a valuable intermediate in organic and medicinal chemistry.[1] Its structure, incorporating a morpholine ring, a ketone, and a primary amine hydrochloride salt, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents such as anti-cancer drugs and antidepressants.[1] Understanding its physical properties is paramount for its effective handling, characterization, and application in synthetic pathways.

Key Identifiers:

-

IUPAC Name: 3-amino-1-morpholin-4-ylpropan-1-one hydrochloride[2]

-

Synonyms: 3-Amino-1-(4-morpholinyl)-1-propanone HCl, 3-Morpholin-4-yl-3-oxopropan-1-amine hydrochloride[1]

-

Molecular Formula: C₇H₁₅ClN₂O₂[1]

-

Canonical SMILES: C1COCCN1C(=O)CCN.Cl[2]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, developing formulations, and ensuring purity.

Data Summary

The table below summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 173336-90-8 | [1][2] |

| Molecular Weight | 194.66 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~175-180 °C | [1] |

| Boiling Point | 326.8 °C at 760 mmHg | [1][2] |

| Flash Point | 151.4 °C | [1][2] |

| Vapor Pressure | 0.000211 mmHg at 25 °C | [1] |

| Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [1] |

Discussion of Properties

-

Appearance & Purity: The compound's appearance as a white crystalline solid is an initial indicator of its purity.[1] Any deviation in color may suggest the presence of impurities, necessitating further purification steps like recrystallization.

-

Melting Point: A relatively sharp melting point range of 175-180 °C is characteristic of a pure crystalline solid.[1] In a laboratory setting, a broadened melting range or a depression in the melting point would strongly indicate the presence of impurities, a principle known as melting point depression.

-

Solubility Profile: Its solubility in water and alcohol is attributed to the polar nature of the morpholine oxygen, the ketone, and particularly the amine hydrochloride salt, which can readily form hydrogen bonds.[1] This property is crucial for its use in aqueous reaction media or for purification by recrystallization from polar solvents. Conversely, its slight solubility in non-polar solvents allows for purification techniques such as washing with an ether to remove non-polar impurities.[1]

-

Boiling and Flash Points: The high boiling point of 326.8 °C and flash point of 151.4 °C indicate low volatility and a relatively low fire hazard at standard laboratory temperatures.[1][2] These values are important for thermal safety assessments, especially if the compound is to be heated.

Experimental Characterization Workflow

To verify the identity and purity of a sample of this compound, a systematic workflow is employed. The following protocols are standard methodologies in a synthetic chemistry lab.

Workflow Diagram

Caption: Workflow for the physical and chemical characterization of the compound.

Detailed Experimental Protocols

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the melting range of the crystalline solid as an indicator of purity.

-

Methodology:

-

A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point (175 °C).

-

The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

-

-

Causality: A pure compound will have a sharp melting range (typically < 2 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

2. Solubility Assessment

-

Objective: To confirm the qualitative solubility profile of the compound.

-

Methodology:

-

Three test tubes are prepared, each containing approximately 10-20 mg of the compound.

-

To the first tube, 1 mL of deionized water is added. To the second, 1 mL of ethanol is added. To the third, 1 mL of a non-polar solvent like hexane is added.

-

Each tube is agitated (vortexed) for 30 seconds.

-

The tubes are visually inspected for dissolution. Observations are recorded as "soluble," "sparingly soluble," or "insoluble."

-

-

Causality: The principle of "like dissolves like" governs this experiment. The polar hydrochloride salt is expected to dissolve in polar protic solvents (water, ethanol) but not in non-polar aliphatic solvents (hexane).

Synthesis, Applications, and Safety

Synthetic Route

The synthesis of this compound typically involves a multi-step process. A general pathway includes the reaction of morpholine with cyanoacetate, followed by reactions with formamide and then ammonia or an ammonia salt to form the free base, 3-amino-1-morpholinopropan-1-one. The final step is the reaction with hydrochloric acid to produce the hydrochloride salt.[1]

Applications in Research and Development

As a pharmaceutical intermediate, this compound is a key starting material for the synthesis of various drug candidates.[1] Its bifunctional nature (amine and ketone) allows for a wide range of subsequent chemical modifications. It also serves as a reagent in organic synthesis, where it can act as a catalyst or a condensing agent.[1]

Safety and Handling

-

Hazards: The compound is listed as harmful if swallowed and is an eye irritant.[1]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Handling should be performed in a well-ventilated area or a chemical fume hood. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from ignition sources and strong oxidizing agents.[1]

Conclusion

This compound is a well-characterized crystalline solid with defined physical properties that make it a useful intermediate in pharmaceutical and chemical synthesis. Its high melting point and distinct solubility profile are key indicators of its purity and guide its use in experimental protocols. Adherence to appropriate safety and handling procedures is essential when working with this compound.

References

- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Determination of 3-Amino-1-morpholinopropan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the principles and methodologies for determining the aqueous and solvent solubility of 3-Amino-1-morpholinopropan-1-one hydrochloride. As a critical parameter in drug development, understanding the solubility of this active pharmaceutical ingredient (API) is paramount for formulation design, bioavailability, and overall therapeutic efficacy. This document moves beyond a simple recitation of protocols to offer a foundational understanding of the physicochemical principles at play, empowering researchers to not only execute solubility studies but also to interpret the results with scientific rigor.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties, with solubility being a primary gatekeeper.[1][2] For this compound, a molecule of interest in pharmaceutical research, its solubility dictates the maximum concentration that can be achieved in a given solvent, directly impacting its absorption and bioavailability.[3] A qualitative assessment indicates that this compound is soluble in water and alcohol, and slightly soluble in non-polar solvents. However, for the rigorous demands of drug development, precise quantitative data is indispensable. This guide provides the framework for obtaining such critical data.

Key Physicochemical Properties of this compound:

| Property | Value/Description | Source |

| Appearance | White crystalline solid | ChemBK |

| Molecular Formula | C₇H₁₅ClN₂O₂ | ChemBK |

| Melting Point | Approximately 175-180 °C | ChemBK |

The Theoretical Bedrock: Principles of Solubility

Solubility is defined as the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure.[1] This equilibrium is a dynamic state where the rate of dissolution of the solid form of the compound equals the rate of its precipitation from the solution. The solubility of an ionizable compound like this compound, which is the salt of a weak base, is profoundly influenced by the pH of the medium.[4][5][6]

The amine group in the molecule can be protonated, and this equilibrium is pH-dependent. In acidic solutions, the equilibrium shifts towards the protonated, charged form, which is generally more water-soluble.[7] Conversely, in alkaline solutions, the un-ionized form predominates, which may exhibit lower aqueous solubility. Therefore, a comprehensive solubility profile across a physiologically relevant pH range (typically 1.2 to 6.8 for oral dosage forms) is essential.[8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[9][10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of the compound's intrinsic solubility under specific conditions.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its accuracy and reproducibility. By allowing sufficient time for equilibration, it overcomes the limitations of kinetic solubility assays, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[11] This method is recommended by international regulatory bodies such as the International Council for Harmonisation (ICH) for characterising the solubility of drug substances.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (of known purity)

-

Selection of solvents (e.g., purified water, phosphate buffer solutions of varying pH, ethanol, methanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent Media: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and any desired organic solvents.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of each solvent. The key is to ensure there is undissolved solid material present at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The time required to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to ensure it has not significantly changed during the experiment.

Visualizing the Workflow

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

The choice of analytical method for quantifying the dissolved solute is critical for the accuracy of the solubility determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of this compound. A reverse-phase HPLC method with UV detection is often suitable for compounds containing a chromophore. For morpholine derivatives, derivatization may sometimes be employed to enhance UV detection, though the ketone group in the target molecule may provide sufficient UV absorbance.[12][13]

Example HPLC Conditions (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer)

-

Detection: UV at an appropriate wavelength (to be determined by UV scan)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

UV-Vis Spectroscopy

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be used.[14][15][16] A calibration curve of absorbance versus known concentrations of the compound must first be established. It is crucial to ensure that no other components in the sample (e.g., buffer salts) interfere with the absorbance at the chosen wavelength.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Solubility Data for this compound

| Solvent/Buffer | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (molar) |

| Purified Water | 25 | |||

| 0.1 M HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| Add other solvents as needed |

Interpreting the Data:

The solubility data will reveal the pH-dependency of the compound's solubility. For a basic compound like this compound, higher solubility is expected at lower pH values. This information is critical for predicting its dissolution behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.

Troubleshooting and Ensuring Data Integrity

Self-Validating System:

To ensure the trustworthiness of the generated data, the experimental design should incorporate self-validating checks.

-

Mass Balance: After the experiment, the undissolved solid can be collected, dried, and weighed to ensure that a significant portion of the initial mass is recovered, confirming that degradation has not occurred.

-

Solid-State Analysis: The physical form of the undissolved solid should be analyzed (e.g., by XRPD) to confirm that no polymorphic transformations or solvate formation has occurred during the experiment, as this can affect the solubility measurement.

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points is essential to confirm that true equilibrium has been reached.

Potential Pitfalls:

-

Insufficient Equilibration Time: Leads to an underestimation of solubility.

-

pH Shifts: The dissolution of an acidic or basic compound can alter the pH of an unbuffered or weakly buffered solution, thereby affecting its own solubility.

-

Compound Degradation: Instability of the compound in the chosen solvent can lead to inaccurate results.

-

Adsorption to Labware/Filters: Poorly soluble or "sticky" compounds may adsorb to the surfaces of vials and filters, leading to lower measured concentrations.

Conclusion

The systematic determination of the solubility of this compound is a foundational step in its development as a potential therapeutic agent. By employing a robust and well-validated method like the shake-flask protocol, researchers can generate the high-quality, quantitative data necessary for informed decision-making in formulation development and for predicting in vivo performance. This guide provides the theoretical and practical framework to achieve this with scientific integrity.

References

- ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

- ICH. (2012). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. [Link]

- Fiveable. Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

- International Council for Harmonisation. (2020).

- LookChem. (2023). What are the physicochemical properties of drug?. [Link]

- Classic Chemistry. Solubility and pH of amines. [Link]

- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 503-508. [Link]

- Pharmaguideline. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. [Link]

- PCBIS. Thermodynamic solubility. [Link]

- Slideshare. (2018). Physicochemical properties of drug. [Link]

- YouTube. (2019). PHYSICOCHEMICAL PROPERTIES OF DRUGS : SOLUBILITY. [Link]

- Journal of Chemical and Pharmaceutical Research. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3.... [Link]

- ResearchGate. (2021).

- ResearchGate. (1996).

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

- Pharmaceutical Sciences. (2024).

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Research Journal of Pharmacy and Technology. (2025).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

- IGI Global. Advancements of UV- Vis Spectroscopy in Drug Discovery. [Link]

- Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

- ResearchGate. (2021). Solubility study in different Solvent by UV-absorbance. [Link]

- PubMed. (2001). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. [Link]11430704/)

Sources

- 1. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. issr.edu.kh [issr.edu.kh]

- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. admin.ich.org [admin.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 13. ijsred.com [ijsred.com]

- 14. rjptonline.org [rjptonline.org]

- 15. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 16. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-morpholinopropan-1-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development. This document delineates the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The rationale behind the predicted spectral features is explained in detail, drawing upon established principles of spectroscopic interpretation and data from analogous molecular structures. This guide is intended to serve as a valuable reference for the characterization and quality control of this important synthetic building block.

Introduction

This compound is an organic compound with the molecular formula C₇H₁₅ClN₂O₂.[1] It features a morpholine ring connected via an amide linkage to a three-carbon chain, which is terminated by a primary amine hydrochloride. This unique combination of functional groups makes it a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Given its role in drug discovery and development, unambiguous structural confirmation is critical. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's architecture.

This guide presents a predicted spectroscopic profile of this compound. In the absence of publicly available experimental spectra, this analysis is built upon the foundational principles of each spectroscopic method and by referencing data from structurally related compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound will dictate its interaction with different forms of electromagnetic radiation, giving rise to its unique spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons and the protons of the 3-aminopropan-1-one chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the electron-withdrawing effect of the carbonyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | broad singlet | 3H | -N⁺H₃ | Protons on the protonated amine are expected to be deshielded and may exchange with solvent, leading to a broad signal. |

| ~3.7 | triplet | 4H | -CH₂-O- (morpholine) | The protons adjacent to the oxygen atom in the morpholine ring are deshielded. |

| ~3.5 | triplet | 4H | -CH₂-N- (morpholine) | The protons adjacent to the nitrogen atom in the morpholine ring are also deshielded. |

| ~3.2 | triplet | 2H | -CH₂-N⁺H₃ | The methylene group adjacent to the ammonium group is deshielded due to the electron-withdrawing effect of the positive charge. |

| ~2.8 | triplet | 2H | -C(=O)-CH₂- | The methylene group alpha to the carbonyl group is deshielded. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is crucial as protic solvents like D₂O can lead to the exchange of the amine protons, causing their signal to disappear.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the amide is expected to be significantly deshielded. |

| ~66 | -CH₂-O- (morpholine) | The carbon atoms adjacent to the oxygen in the morpholine ring are deshielded. |

| ~45 | -CH₂-N- (morpholine) | The carbon atoms adjacent to the nitrogen in the morpholine ring are deshielded, but to a lesser extent than those next to oxygen. |

| ~38 | -CH₂-N⁺H₃ | The carbon adjacent to the ammonium group is deshielded. |

| ~35 | -C(=O)-CH₂- | The carbon alpha to the carbonyl group is deshielded. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe on a 100 MHz or higher (for carbon) NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a larger spectral width (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

A much larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum.

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-2800 | N-H stretch | Primary amine salt (-N⁺H₃) |

| 2950-2850 | C-H stretch | Aliphatic CH₂ |

| ~1640 | C=O stretch | Amide (Amide I band) |

| ~1550 | N-H bend | Primary amine salt |

| 1115-1070 | C-O-C stretch | Ether (morpholine ring) |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the free base (C₇H₁₄N₂O₂) would be detected.

-

Predicted Molecular Ion (M⁺) for the free base: m/z = 158.11

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the weaker bonds, particularly adjacent to the carbonyl group and the nitrogen atoms.

-

Loss of the morpholine ring: A common fragmentation pathway for N-acylmorpholines is the cleavage of the bond between the carbonyl carbon and the morpholine nitrogen. This would result in a fragment ion corresponding to the morpholine cation (m/z = 86) or the acylium ion [O=C-CH₂-CH₂-NH₂]⁺ (m/z = 72).

-

Alpha-cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is also possible.

Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion